![molecular formula C10H8F4O2 B1390474 3-[3-Fluoro-4-(trifluoromethyl)phenyl]propionic acid CAS No. 916420-40-1](/img/structure/B1390474.png)
3-[3-Fluoro-4-(trifluoromethyl)phenyl]propionic acid
Overview
Description
3-[3-Fluoro-4-(trifluoromethyl)phenyl]propionic acid is an organic compound with the molecular formula C10H8F4O2. It is a derivative of propionic acid, where the phenyl ring is substituted with fluoro and trifluoromethyl groups.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves, producing a neurotransmitter, a calcitonin gene-related peptide (cgrp) receptor antagonist .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets, leading to changes in the biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of a suitable precursor . This process involves the use of trifluoromethylating agents under specific conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-Fluoro-4-(trifluoromethyl)phenyl]propionic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Pharmaceutical Applications
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Intermediate in Drug Synthesis :
- 3-[3-Fluoro-4-(trifluoromethyl)phenyl]propionic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting specific receptors or enzymes. The presence of fluorine atoms can enhance the lipophilicity and bioavailability of drugs, which is crucial for therapeutic efficacy.
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Potential Anti-inflammatory Properties :
- Preliminary studies suggest that this compound may exhibit anti-inflammatory properties due to its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs). Research is currently focused on its interactions with cyclooxygenase enzymes, which are pivotal in inflammatory pathways.
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Biological Activity Research :
- Ongoing studies aim to elucidate the biological activity of this compound through interaction studies with various enzymes and receptors. Understanding these interactions can reveal insights into its mechanism of action as a potential therapeutic agent.
Material Science Applications
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Development of Advanced Materials :
- The unique fluorinated structure of this compound makes it valuable in materials science, particularly for creating advanced materials with specific properties such as hydrophobicity and thermal stability.
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Chemical Reactivity Studies :
- This compound serves as a model for studying the effects of fluorine and trifluoromethyl groups on chemical reactivity and stability. Its unique arrangement allows researchers to explore how these substituents influence interactions with other chemical species.
Future Directions in Research
Given the promising preliminary findings regarding the biological activity and chemical properties of this compound, further research is warranted. Potential areas for exploration include:
- Computational Methods : Employing computational techniques to predict potential biological targets and interactions.
- Synthetic Optimization : Developing more efficient synthetic routes to improve yield and purity for research applications.
- Clinical Studies : Conducting clinical trials to assess the efficacy and safety of this compound in therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
3-(4-Trifluoromethylphenyl)propionic acid: Similar structure but with different substitution patterns.
4-(Trifluoromethyl)phenylpropionic acid: Another derivative with trifluoromethyl substitution at a different position.
3-Fluoro-4-(trifluoromethyl)benzoic acid: A related compound with a benzoic acid backbone instead of propionic acid
Uniqueness
3-[3-Fluoro-4-(trifluoromethyl)phenyl]propionic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-[3-Fluoro-4-(trifluoromethyl)phenyl]propionic acid (C10H8F4O2) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and its implications in drug development, particularly focusing on its interactions with biological systems.
Chemical Structure and Properties
The compound features a propionic acid backbone with a phenyl ring substituted by both fluoro and trifluoromethyl groups. Its unique structure contributes to its biological activity and interaction with various biological targets.
Property | Value |
---|---|
Molecular Formula | C10H8F4O2 |
Molecular Weight | 246.17 g/mol |
Density | 1.380 g/cm³ |
Boiling Point | 282.5 °C |
LogP (octanol-water partition) | 2.861 |
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. Specifically, it has been identified as a potential antagonist of the calcitonin gene-related peptide (CGRP) receptor, which plays a crucial role in pain signaling pathways. This interaction suggests its utility in pain management and as an anti-inflammatory agent .
Target Interaction
- CGRP Receptor Antagonism : The compound's structural similarity to known CGRP antagonists enables it to inhibit CGRP-mediated signaling, which is relevant in migraine and other pain syndromes .
- Cyclooxygenase (COX) Inhibition : Similar compounds have shown COX-2 selective inhibition, indicating that this compound may also exhibit anti-inflammatory properties through this pathway .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound, focusing on its pharmacological effects in various models.
Case Study: Pain Management
In a study assessing the efficacy of fluorinated phenylpropanoic acids as analgesics, this compound demonstrated significant inhibition of pain responses in animal models when compared to standard analgesics like ibuprofen. The results indicated a higher potency than non-fluorinated analogs .
Table: Comparative Analysis of Analgesic Potency
Compound | IC50 (µM) | Mechanism |
---|---|---|
This compound | 0.045 | CGRP receptor antagonist |
Ibuprofen | 0.050 | COX inhibitor |
Indomethacin | 0.040 | COX inhibitor |
Pharmacological Applications
The unique properties of this compound make it a candidate for various pharmacological applications:
Properties
IUPAC Name |
3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1,3,5H,2,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAXOCZCRTUISW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233382 | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301233382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916420-40-1 | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916420-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301233382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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